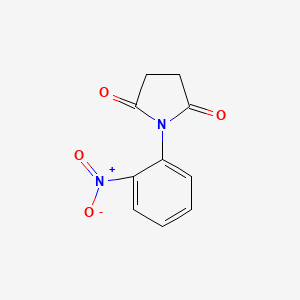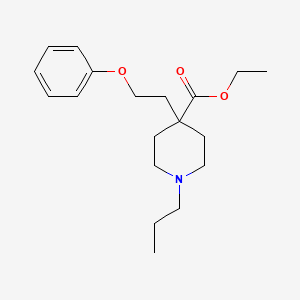
1-(2-nitrophenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-nitrophenyl)-2,5-pyrrolidinedione, commonly known as NPD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. NPD is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 218.17 g/mol. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry.
Mechanism of Action
The mechanism of action of NPD is not fully understood. However, it has been suggested that NPD inhibits the activity of DNA topoisomerase II by binding to the enzyme and preventing it from performing its normal function. This leads to the accumulation of DNA breaks, which ultimately results in cell death.
Biochemical and physiological effects:
NPD has been shown to have various biochemical and physiological effects. In vitro studies have shown that NPD inhibits the growth of cancer cells by inducing apoptosis. Additionally, NPD has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that NPD has a low toxicity profile and does not cause significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NPD in lab experiments is its unique properties, which make it a suitable candidate for various applications. Additionally, NPD has a low toxicity profile, which makes it a safe compound to work with. However, one of the limitations of using NPD in lab experiments is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of NPD. One potential direction is the development of new synthetic routes to produce NPD in a more cost-effective manner. Additionally, the potential applications of NPD in material science and analytical chemistry should be further explored. Furthermore, the mechanism of action of NPD should be studied in more detail to gain a better understanding of its potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of NPD can be achieved through a multistep process. The first step involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of acetic anhydride and piperidine to produce 1-(2-nitrophenyl)-2-methyl-2,5-dioxo-pyrrolidine. The second step involves the oxidation of the intermediate product with hydrogen peroxide in the presence of acetic acid and glacial acetic acid to produce NPD.
Scientific Research Applications
NPD has been extensively studied for its potential applications in various fields. In medicinal chemistry, NPD has been shown to exhibit anticancer activity by inhibiting the activity of DNA topoisomerase II. Additionally, NPD has been shown to have antiviral activity against the human immunodeficiency virus (HIV). In material science, NPD has been used as a precursor for the synthesis of various metal complexes, which have potential applications in catalysis, luminescence, and magnetic materials. In analytical chemistry, NPD has been used as a reagent for the determination of various metal ions.
properties
IUPAC Name |
1-(2-nitrophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-9-5-6-10(14)11(9)7-3-1-2-4-8(7)12(15)16/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSVOVGJEHQTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387221 |
Source


|
| Record name | ST078238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)pyrrolidine-2,5-dione | |
CAS RN |
18377-52-1 |
Source


|
| Record name | ST078238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4970296.png)
![4-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4970318.png)
![N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-furamide](/img/structure/B4970323.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4970325.png)
![ethyl 7,8-dichloro-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B4970333.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4970336.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylacetamide](/img/structure/B4970343.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B4970345.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4970346.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4970352.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4970360.png)
![2-[(methylsulfonyl)amino]-N-pentylbenzamide](/img/structure/B4970375.png)
![2-{[(benzylamino)carbonothioyl]amino}butanoic acid](/img/structure/B4970377.png)
